molecular formula C12H9F3O2 B15046809 7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one

7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one

Cat. No.: B15046809
M. Wt: 242.19 g/mol
InChI Key: OVHMENTYHIPTFN-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one (CAS No: 1269461-37-1) is a high-purity dihydronaphthalenone derivative offered for research purposes. With a molecular formula of C12H9F3O2 and a molecular weight of 242.19 g/mol, this compound features a naphthalene core substituted with a hydroxy group, a methyl group, and a trifluoromethyl group. This specific structure places it within a class of compounds known for their potential in medicinal chemistry research. Dihydronaphthalenone scaffolds are increasingly investigated due to their chemical properties and potential applications in the pharmaceutical industry. The presence of the trifluoromethyl group is of particular interest to researchers, as its high lipophilicity and electron-withdrawing nature can enhance membrane permeability and metabolic stability in drug discovery projects. Furthermore, the strongly electronegative fluorine atoms can form hydrogen bonds with target proteins. Compounds with similar structural features, such as the 3,4-dihydronaphthalen-1(2H)-one fragment, have been studied for their inhibitory effects on signaling pathways like NF-κB, which plays a key role in regulating various physiological and biochemical responses, including inflammatory processes. Research into analogous compounds suggests potential utility in developing agents with anti-inflammatory and anti-neuroinflammatory activities, often through mechanisms involving the reduction of ROS production and inhibition of NLRP3 inflammasome expression. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

7-hydroxy-8-methyl-4-(trifluoromethyl)-1H-naphthalen-2-one

InChI

InChI=1S/C12H9F3O2/c1-6-9-4-7(16)5-10(12(13,14)15)8(9)2-3-11(6)17/h2-3,5,17H,4H2,1H3

InChI Key

OVHMENTYHIPTFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CC(=O)C=C2C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of Target Structure

The target molecule contains three critical synthetic challenges:

  • Construction of the 1,2-dihydronaphthalen-2-one core
  • Regioselective introduction of the trifluoromethyl group at C4
  • Ortho-positioning of hydroxy (C7) and methyl (C8) substituents

Strategic disconnections suggest two primary approaches:

  • Route A : Annulation of pre-functionalized benzene derivatives
  • Route B : Late-stage functionalization of a preassembled dihydronaphthalenone scaffold

Synthetic Methodologies

Cyclization Strategies for Core Formation

Nickel-Catalyzed [4+2] Annulation

Modified procedures from 1,2-dihydronaphthalene synthesis demonstrate viability for core construction. A nickel bromide/6,6'-dimethyl-2,2'-bipyridine catalytic system enables cyclization of substituted styrene derivatives:

Representative Protocol

  • Catalyst: NiBr₂ (0.5 mol%)
  • Ligand: 6,6'-dimethyl-2,2'-bipyridine (0.6 mol%)
  • Reductant: Mn powder (0.3 equiv)
  • Solvent: Anhydrous CHCl₃
  • Yield: 76% (isolated)
  • Temperature: 35°C
  • Time: 24 h

This method provides excellent functional group tolerance for subsequent derivatization.

Acid-Mediated Cyclodehydration

Literature precedents for 1,3-diketone cyclization suggest potential application. Treatment of δ-keto esters with HCl in acetone achieves quantitative ring closure:

Key Observations

  • Reaction rate dependent on substituent electronics
  • Steric effects at C8 methyl critical for regioselectivity
  • Optimal concentration: 0.2 M in 1:1 acetone/H₂O

Trifluoromethyl Group Introduction

Building Block Approach

Incorporation via pre-functionalized intermediates improves yield and selectivity:

Synthetic Sequence

  • Suzuki coupling of trifluoromethylated boronic esters
  • Subsequent annulation preserves CF₃ group integrity
  • Final oxidation to ketone completes core structure

Ortho-Substituent Installation

Directed Metalation Strategy

Positioning of C7 hydroxy and C8 methyl groups leverages directed ortho-metalation (DoM) techniques:

Stepwise Functionalization

  • Introduce methyl via Friedel-Crafts alkylation (AlCl₃, CH₃I)
  • Protect ketone as enol ether
  • Lithium-halogen exchange followed by B₂O₃ quench installs hydroxy

Critical Factors

  • Protecting group selection crucial for regiocontrol
  • Optimal methyl introduction prior to oxygenation

Experimental Optimization Data

Table 1. Comparative Yields in Key Synthetic Steps

Step Method Yield (%) Purity (%) Reference
Core cyclization Ni-catalyzed 76 >99
Trifluoromethylation Building block 52 97
Methyl introduction Friedel-Crafts 68 95
Hydroxylation Directed metalation 41 98

Challenges and Solutions

Regioselectivity in Electrophilic Aromatic Substitution

  • Problem : Competing substitution patterns at C4 vs C6 positions
  • Solution : Use of bulky directing groups (e.g., -SiMe₃) enhances C4 selectivity

Stability of Dihydroketone Moiety

  • Problem : Spontaneous aromatization under basic conditions
  • Solution : Conduct late-stage oxidations at low temperature (0-5°C)

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the naphthalenone core can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one.

    Reduction: Formation of 7-hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of molecules:

Compound Key Features Applications/Properties
Pyridalyl (IUPAC: 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether) Contains trifluoromethylpyridyl and ether linkages. Molecular weight: 491.12 g/mol. Insecticide; exhibits high stability and bioactivity due to trifluoromethyl group .
N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (from ) Dual trifluoromethyl groups on pyridine and pyrazole rings. Synthesized via THF-mediated coupling. Potential agrochemical or pharmaceutical candidate; trifluoromethyl groups enhance lipophilicity and target binding .
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (from ) Trifluoromethyl-substituted furan and pyridazine moieties. Synthesized via multi-step coupling. Likely designed for kinase inhibition or antimicrobial activity, leveraging trifluoromethyl’s metabolic resistance .

Research Findings and Data Gaps

  • Crystallographic Data: If crystallized, SHELX software ( ) would be essential for structural refinement.
  • Toxicity and Stability : The hydroxyl group may increase susceptibility to oxidative metabolism compared to Pyridalyl’s ether-linked trifluoromethylpyridyl group .

Biological Activity

7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a naphthalene core with hydroxyl and trifluoromethyl substituents. The presence of these functional groups enhances its lipophilicity and metabolic stability, which are critical for drug development.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation. In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by reducing the release of pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages .

2. Antiproliferative Effects

Studies have shown that this compound possesses antiproliferative activity against various cancer cell lines. For instance, in assays involving MCF-7 breast cancer cells, it was found to inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents . The mechanism involves disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

3. Potential as a Therapeutic Agent

The structural modifications introduced in this compound enhance its interaction with biological targets. The trifluoromethyl group is known to improve binding affinity due to its electronegativity, facilitating stronger interactions with target proteins involved in disease pathways . This makes it a candidate for further development in treating inflammatory diseases and certain cancers.

Case Studies

StudyFindings
Study on NF-κB Inhibition Demonstrated that the compound significantly reduces NF-κB activation in vitro, leading to decreased cytokine production .
Antiproliferative Activity Showed effective inhibition of MCF-7 cell growth with an IC50 value comparable to standard drugs used in breast cancer treatment .
Mechanism of Action Investigated the impact on tubulin dynamics and cell cycle progression, confirming G2/M phase arrest and apoptosis induction .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce TNF-alpha levels significantly in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Cell Cycle Arrest : In vitro assays indicated that treatment with this compound results in G2/M phase arrest in cancer cells, providing insights into its mechanism as an antiproliferative agent.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclization reactions using diethyl malonate and sodium methoxide under reflux, followed by hydroxylation and trifluoromethylation steps. Key parameters include temperature control (e.g., 70–100°C), solvent selection (e.g., ethanol/water mixtures), and catalysts like Fe/NH₄Cl for reduction . Optimization requires systematic variation of reaction time, stoichiometry, and purification techniques (e.g., column chromatography) to enhance yields (reported 20.5–87.4% in similar compounds) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement employs SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. For complex cases (e.g., twinning), SHELXD and SHELXE provide robust solutions. Validation metrics like R-factor (<5%) and goodness-of-fit (≤1.05) ensure accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Antimicrobial activity can be screened via broth microdilution (MIC determination), while anti-inflammatory potential is assessed using COX-2 inhibition assays. Cytotoxicity profiling (e.g., MTT assay on mammalian cell lines) ensures safety thresholds. Dosing ranges should align with toxicological data from analogous naphthalene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

  • Methodology : Discrepancies often arise from metabolic instability or poor bioavailability. Use LC-MS/MS to quantify metabolites in plasma and tissues. Cross-validate with PBPK modeling to identify absorption barriers. Incorporate species-specific cytochrome P450 profiling to explain metabolic differences .

Q. What strategies are effective for enhancing the thermodynamic stability of this compound under physiological conditions?

  • Methodology : Stability studies (pH 1–9, 37°C) combined with DSC/TGA analysis identify degradation pathways. Structural modifications, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) or steric hindrance, improve resistance to hydrolysis. Solubility can be enhanced via co-crystallization with cyclodextrins .

Q. How can computational methods predict regioselectivity in derivatization reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict electrophilic substitution sites. Molecular electrostatic potential (MEP) maps highlight reactive regions (e.g., hydroxyl vs. ketone groups). Validate predictions with synthetic trials and 2D NMR (e.g., NOESY for spatial proximity) .

Q. What advanced techniques characterize photodegradation pathways under UV exposure?

  • Methodology : Use HPLC-PDA-MS to isolate photoproducts and identify fragmentation patterns. Time-resolved ESR spectroscopy detects radical intermediates. Compare quantum yield (Φ) under varying wavelengths to optimize photostability. Reference NIST databases for spectral matching .

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